molecular formula C16H22Cl2N4O2 B14935966 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

Cat. No.: B14935966
M. Wt: 373.3 g/mol
InChI Key: RXEQQKJEKUURGJ-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3,4-dichlorophenyl group: This step involves the substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride in the presence of a base.

    Attachment of the carboxamide group: This is typically done through the reaction of the intermediate product with isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring or the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid
  • 4-(2-(oxo(2-(4-toluidinocarbonyl)anilino)ac)carbohydrazonoyl)ph 2-fluorobenzoate

Uniqueness

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific structural features, such as the combination of the piperazine ring with the dichlorophenyl and carboxamide groups

Properties

Molecular Formula

C16H22Cl2N4O2

Molecular Weight

373.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H22Cl2N4O2/c1-11(2)20-15(23)10-19-16(24)22-7-5-21(6-8-22)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,24)(H,20,23)

InChI Key

RXEQQKJEKUURGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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